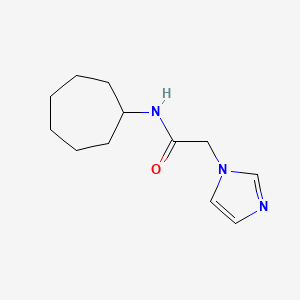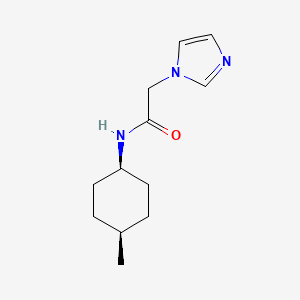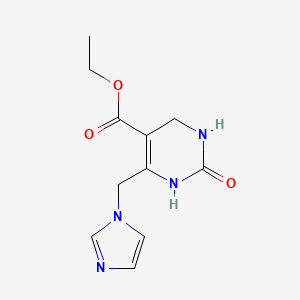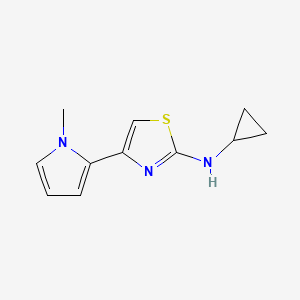![molecular formula C17H25N3O2 B7496626 N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide](/img/structure/B7496626.png)
N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide, also known as NEB, is a chemical compound with potential applications in scientific research. It is a type of amide that has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes in the body. In
作用機序
N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine. This leads to an accumulation of neurotransmitters in the brain, which can have various effects on physiological processes such as memory, learning, and muscle function.
Biochemical and Physiological Effects:
N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve memory and learning in rats, as well as to increase muscle strength and endurance in mice. Additionally, N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide has been shown to have anti-inflammatory effects and to reduce oxidative stress in various tissues.
実験室実験の利点と制限
N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide has several advantages for use in lab experiments, including its ability to selectively inhibit specific enzymes and its relatively low toxicity. However, it also has limitations, including its limited solubility in water and the need for careful attention to reaction conditions during synthesis to ensure high yield and purity of the final product.
将来の方向性
There are several future directions for research involving N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide. One potential area of focus is the use of N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide as a tool to study the role of neurotransmitters in various physiological and pathological conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide, as well as to explore potential applications in drug development and other areas of scientific research.
合成法
N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide can be synthesized using a variety of methods, including the reaction of 4-aminobutyric acid with 4-(4-ethylpiperazin-1-yl)benzoyl chloride, or through the reaction of 4-(4-ethylpiperazin-1-yl)benzoic acid with butanoyl chloride. Both methods involve the use of organic solvents and require careful attention to reaction conditions to ensure high yield and purity of the final product.
科学的研究の応用
N-{4-[(4-ethylpiperazino)carbonyl]phenyl}butanamide has been used in scientific research for its potential as a tool to study the role of certain biochemical and physiological processes in the body. Specifically, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can then be studied to better understand their role in various physiological and pathological conditions.
特性
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-16(21)18-15-8-6-14(7-9-15)17(22)20-12-10-19(4-2)11-13-20/h6-9H,3-5,10-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNALZXUGFYDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)



![3-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoxalin-2-amine](/img/structure/B7496589.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)

![N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B7496643.png)
